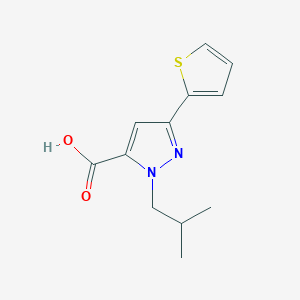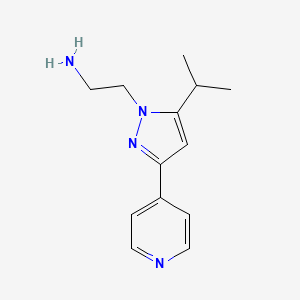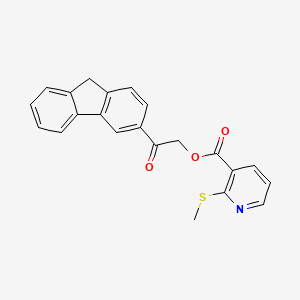
Pyrazine-2,3-diyldimethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazine-2,3-diyldimethanethiol is a heterocyclic compound containing a pyrazine ring substituted with two methanethiol groups at the 2 and 3 positions. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, food industries, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2,3-diyldimethanethiol typically involves the functionalization of the pyrazine ring. One common method is the reaction of pyrazine with methanethiol in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-100°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol groups to hydrogen sulfide.
Substitution: The thiol groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogen sulfide and pyrazine derivatives.
Substitution: Halogenated or alkylated pyrazine derivatives.
科学的研究の応用
Pyrazine-2,3-diyldimethanethiol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of flavors and fragrances due to its characteristic odor.
作用機序
The mechanism of action of pyrazine-2,3-diyldimethanethiol involves its interaction with various molecular targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, affecting their function. This interaction can lead to the modulation of enzymatic activity and signaling pathways, contributing to its biological effects.
類似化合物との比較
Pyrazine-2-thiocarboxamide: Contains a thiocarboxamide group instead of methanethiol.
2,3-Dimethylpyrazine: Lacks the thiol groups but has similar structural features.
2,3,5,6-Tetramethylpyrazine: A more heavily substituted pyrazine with different biological activities.
Uniqueness: Pyrazine-2,3-diyldimethanethiol is unique due to the presence of two methanethiol groups, which confer distinct chemical reactivity and biological properties compared to other pyrazine derivatives. Its ability to form disulfide bonds makes it particularly interesting for applications in biochemistry and drug development.
特性
分子式 |
C6H8N2S2 |
|---|---|
分子量 |
172.3 g/mol |
IUPAC名 |
[3-(sulfanylmethyl)pyrazin-2-yl]methanethiol |
InChI |
InChI=1S/C6H8N2S2/c9-3-5-6(4-10)8-2-1-7-5/h1-2,9-10H,3-4H2 |
InChIキー |
WUEDBFNCIPWJIC-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=N1)CS)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


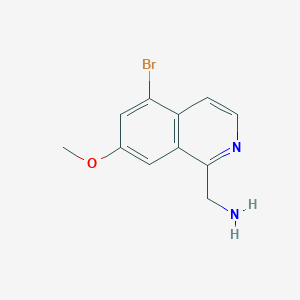
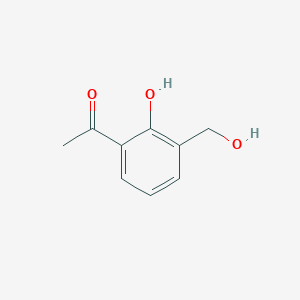
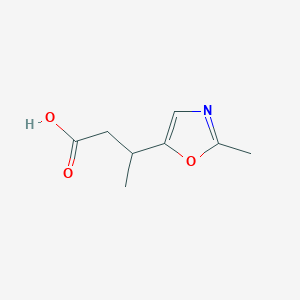


methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349201.png)
